molecular formula C9H16O3 B13217459 {8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol

{8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol

Cat. No.: B13217459
M. Wt: 172.22 g/mol
InChI Key: OGJRWVPQODVKNR-UHFFFAOYSA-N
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Description

{8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol: is a chemical compound with the molecular formula C₉H₁₆O₃ It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol typically involves the reaction of aliphatic compounds or lactones. One common method is the condensation of two molecules of a lactone in the presence of sodium ethoxide, followed by conversion to the sodium salt of a spiroketal acid and subsequent decarboxylation . Another approach involves the hydroxylation of oleic acid followed by esterification with methanol .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: {8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Mechanism of Action

The mechanism of action of {8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its spiro structure allows for unique interactions with enzymes and receptors, potentially leading to biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(8-methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol

InChI

InChI=1S/C9H16O3/c1-7-4-9(6-11-7)3-2-8(5-10)12-9/h7-8,10H,2-6H2,1H3

InChI Key

OGJRWVPQODVKNR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCC(O2)CO)CO1

Origin of Product

United States

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